molecular formula C16H8ClFO3 B3009208 6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one CAS No. 2305977-54-0

6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one

Cat. No.: B3009208
CAS No.: 2305977-54-0
M. Wt: 302.69
InChI Key: YBESCBUWBSKRPK-UHFFFAOYSA-N
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Description

6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 6th position and a fluorobenzoyl group at the 3rd position of the chromenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 4-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalyst: A Lewis acid catalyst, such as aluminum chloride, is employed to facilitate the acylation reaction.

    Procedure: The 6-chloro-2H-chromen-2-one is reacted with 4-fluorobenzoyl chloride in the presence of the catalyst at a controlled temperature. The reaction mixture is then quenched with water and extracted with an organic solvent.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is employed in studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(4-fluorobenzoyl)-4H-chromen-4-one: This compound has a similar structure but differs in the position of the carbonyl group.

    6-chloro-3-(4-fluorobenzoyl)-pyridine: This compound has a pyridine ring instead of a chromenone ring.

Uniqueness

6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct biological activities. The presence of both chlorine and fluorobenzoyl groups enhances its potential as a lead compound in drug discovery.

Properties

IUPAC Name

6-chloro-3-(4-fluorobenzoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFO3/c17-11-3-6-14-10(7-11)8-13(16(20)21-14)15(19)9-1-4-12(18)5-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBESCBUWBSKRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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